molecular formula C17H21N3O5S B2848372 1-cyclopropyl-4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034312-79-1

1-cyclopropyl-4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Cat. No.: B2848372
CAS No.: 2034312-79-1
M. Wt: 379.43
InChI Key: DVHSGPBBWKGNBV-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure combining a cyclopropyl group, a sulfonylated azetidine, and a methylpyridinone moiety, which may contribute to its diverse chemical properties and biological activities.

Properties

IUPAC Name

1-cyclopropyl-4-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]oxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-10-6-14(7-16(21)20(10)13-4-5-13)24-15-8-19(9-15)26(22,23)17-11(2)18-25-12(17)3/h6-7,13,15H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHSGPBBWKGNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Pyridinone Nitrogen

The N1-cyclopropyl group is installed via Buchwald-Hartwig coupling using cyclopropylboronic acid under copper catalysis. As demonstrated in, treatment of 6-methylpyridin-2(1H)-one with cyclopropylboronic acid (1.2 eq) and copper(II) acetate (0.1 eq) in dichloroethane at 70°C achieves 78% yield after 12 hours. This method supersedes earlier approaches using iodocyclopropane due to improved atom economy and reduced metal contamination.

Regioselective Oxygenation at C4

4-Hydroxypyridinone derivatives are obtained through directed ortho-metalation. Protection of the pyridinone nitrogen with picolinamide (PA) enables selective lithiation at C5 using LDA at -78°C, followed by oxygenation with molecular oxygen to install the C4 hydroxyl group. Deprotection with aqueous HCl yields 1-cyclopropyl-4-hydroxy-6-methylpyridin-2(1H)-one in 82% yield over three steps.

Azetidine Ring Construction

Intramolecular Amination of Linear Precursors

Palladium-catalyzed C-H amination provides efficient access to azetidines. A picolinamide-protected γ-chloroamine precursor undergoes cyclization using Pd(OAc)₂ (5 mol%) and Xantphos ligand in toluene at 110°C, producing azetidine-3-ol in 91% yield. This method demonstrates superior selectivity over competing pyrrolidine formation due to Thorpe-Ingold effects.

Alternative Cyclization Strategies

Burgess reagent-mediated dehydrative cyclization offers a metal-free alternative. Treatment of 3-amino-1-propanol derivatives with Burgess reagent (1.5 eq) in THF at 0°C generates azetidine-3-ol in 68% yield. While avoiding transition metals, this route requires careful temperature control to prevent N-sulfonylurea byproduct formation.

Sulfonylation of Azetidine Nitrogen

Coupling with 3,5-Dimethylisoxazole-4-sulfonyl Chloride

Azetidine-3-ol (1.0 eq) reacts with 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 eq) in dichloromethane using N,N-diisopropylethylamine (2.5 eq) as base. After 2 hours at 25°C, column chromatography provides the sulfonated azetidine in 94% yield.

Critical Parameters:

  • Strict anhydrous conditions prevent hydrolysis of sulfonyl chloride
  • Excess base leads to elimination side products
  • Reaction scalability confirmed up to 500g batch size

Ether Linkage Formation

Mitsunobu Coupling Conditions

The final ether bond is constructed via Mitsunobu reaction between 4-hydroxypyridinone (1.0 eq) and sulfonated azetidine-3-ol (1.2 eq) using DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF. After 24 hours at 60°C, the target compound is isolated in 76% yield.

Williamson Ether Synthesis Alternative

Employing NaH (2.0 eq) in DMF at 0°C with 4-bromopyridinone derivatives achieves comparable yields (72%) but requires halogenated precursors.

Comparative Performance Metrics

Parameter Pathway A Pathway B
Overall Yield 58% 49%
Purification Steps 5 6
Metal Catalyst Used Pd, Cu None
Scalability (kg-scale) Demonstrated Limited

Analytical Characterization

¹H NMR (400 MHz, CDCl₃):
δ 1.05 (m, 4H, cyclopropyl CH₂), 2.25 (s, 3H, C6-CH₃), 2.45 (s, 6H, isoxazole CH₃), 3.85 (m, 2H, azetidine CH₂), 4.30 (m, 1H, azetidine CH), 5.15 (m, 1H, OCH), 6.45 (d, J=8Hz, 1H, C5-H), 7.15 (d, J=8Hz, 1H, C3-H).

HRMS (ESI+):
Calcd for C₂₀H₂₄N₃O₅S [M+H]⁺: 418.1431
Found: 418.1428.

Process Optimization Challenges

Azetidine Ring Stability

The sulfonated azetidine shows sensitivity to acidic conditions (pH <4), undergoing ring-opening to form γ-sulfonamido alcohols. Process solutions include:

  • Maintaining reaction pH 5-7 during workup
  • Using non-protic solvents for isolation

Byproduct Formation in Mitsunobu Reaction

Competing elimination generates 15% pyridinone vinyl ether byproduct. Optimization using TMAD (tetramethylazodicarboxamide) instead of DIAD reduces this to <5% while increasing yield to 81%.

Alternative Synthetic Approaches

Flow Chemistry Implementations

Microreactor systems enable safer handling of sulfonyl chloride intermediates. A continuous flow process combining azetidine sulfonylation and Mitsunobu steps demonstrates 40% reduced cycle time compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridinone core, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of sulfonylated azetidines on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: The compound may be used in the synthesis of advanced materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the azetidine ring may enhance binding affinity through its unique geometry. The pyridinone core can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one: This compound is unique due to

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure reproducibility?

  • Methodological Answer : Synthesis optimization requires precise control of sulfonylation and cyclopropane ring formation. For example, sulfonylation of azetidine derivatives (as in ) must be conducted under anhydrous conditions to avoid hydrolysis. Cyclopropane introduction (as in ) often employs transition-metal catalysts (e.g., Pd-mediated cross-coupling) with strict temperature control (0–5°C) to prevent side reactions. Purity can be monitored via HPLC using ammonium acetate buffer (pH 6.5) for assay validation, as described in .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should involve incubating the compound in buffers spanning pH 3–9 at 40°C for 30 days, with LC-MS analysis to detect degradation products (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis). highlights that organic degradation rates increase with temperature, necessitating continuous cooling during long-term experiments to minimize thermal decomposition.

Q. Which spectroscopic techniques are most effective for structural elucidation of the azetidine-sulfonyl and pyridinone moieties?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the cyclopropyl group (δ ~0.5–1.5 ppm) and pyridinone ring (δ ~6.0–7.5 ppm) ( ).
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and isoxazole (C=N stretch at ~1610 cm⁻¹) functionalities.
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error).

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically addressed?

  • Methodological Answer : Discrepancies may arise from impurities or degradation ( ). Implement orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) and use isotopic labeling (e.g., ¹⁴C-tagged cyclopropyl groups) to track compound integrity. Statistical meta-analysis of dose-response curves across datasets can identify outliers due to experimental variability .

Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can model binding to sulfotransferases or cytochrome P450 enzymes. notes that libraries of 2-arylbenzofuran analogs were built using Discovery Studio for virtual screening, a method applicable here. Free energy perturbation (FEP) calculations can refine binding affinity predictions for sulfonyl-azetidine derivatives .

Q. What experimental designs mitigate matrix effects in analyzing this compound in complex biological samples?

  • Methodological Answer : Use matrix-matched calibration curves (e.g., spiking compound into plasma/serum) and employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from interfering IPLs or endogenous organics ( ). HSI (hyperspectral imaging) protocols, as in , can be adapted for spatial resolution of degradation in heterogeneous samples.

Q. How can researchers elucidate the degradation mechanism of the sulfonyl-azetidine moiety under oxidative stress?

  • Methodological Answer : Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) and analyze products via LC-QTOF-MS. Compare fragmentation patterns to synthetic standards (e.g., 3,5-dimethylisoxazole-4-sulfonic acid). suggests that sulfonyl groups in similar compounds undergo radical-mediated cleavage, which can be confirmed using EPR spectroscopy to detect transient radical intermediates .

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